3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the condensation of o-aminothiophenol with aldehydes in the presence of an oxidizing agent.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.
Isoxazole Ring Formation: This involves the reaction of hydroxylamine with β-diketones or α,β-unsaturated carbonyl compounds.
Final Coupling: The final step involves coupling the benzothiazole, piperidine, and isoxazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and isoxazole rings.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrole-dione structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Piperidine Derivatives: Compounds featuring the piperidine ring.
Isoxazole Derivatives: Compounds containing the isoxazole ring.
Uniqueness
What sets 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE apart is the combination of these three heterocyclic structures in a single molecule, which may confer unique physicochemical properties and biological activities.
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H20N4O3S/c1-12-10-17(22-27-12)24-18(25)11-15(20(24)26)23-8-6-13(7-9-23)19-21-14-4-2-3-5-16(14)28-19/h2-5,10,13,15H,6-9,11H2,1H3 |
InChI Key |
MAAFYGBTMCQWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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